N-[(4-iodophenyl)methyl]oxan-4-amine
Overview
Description
N-[(4-iodophenyl)methyl]oxan-4-amine is a useful research compound. Its molecular formula is C12H16INO and its molecular weight is 317.17 g/mol. The purity is usually 95%.
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Scientific Research Applications
Aminocarbonylation Reactions
Aminocarbonylation of nitrogen-containing iodo-heteroaromatics, including the synthesis of N-substituted nicotinamide and 3-pyridyl-glyoxylamides, demonstrates the utility of palladium-catalyzed reactions in constructing biologically relevant compounds. Such methodologies could be applicable for the functionalization of compounds like N-[(4-iodophenyl)methyl]oxan-4-amine, offering a pathway to synthesize a wide range of N-substituted amides and related structures with potential biological activities (Takács et al., 2007).
Advanced Material Synthesis
Graphene-based Catalysts for Nitro Compound Reduction
The reduction of nitro compounds to amines using graphene-based catalysts represents a significant advancement in the synthesis of amines, including structures similar to this compound. This research highlights the application of graphene derivatives in catalyzing the reduction of nitroarenes, a process essential for producing amines used in drugs, biologically active molecules, and industrial chemicals, thus emphasizing the role of innovative catalysts in green chemistry (Nasrollahzadeh et al., 2020).
Green Chemistry and Environmental Applications
Green Synthesis of N-Methylamines
The synthesis of N-methylamines represents a critical area of research due to their extensive use in pharmaceuticals, agrochemicals, and dyes. A novel approach using Ni/NiO@C nanoalloy catalysts for the selective synthesis of N-methylated compounds via an environmentally friendly method emphasizes the importance of sustainable and efficient chemical processes. This research could inform the synthesis of compounds like this compound, aligning with the goals of green chemistry and sustainable industrial practices (Liu et al., 2021).
Properties
IUPAC Name |
N-[(4-iodophenyl)methyl]oxan-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16INO/c13-11-3-1-10(2-4-11)9-14-12-5-7-15-8-6-12/h1-4,12,14H,5-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFHZTVZECQAANN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NCC2=CC=C(C=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.